4-[Acetyl(phenylsulfonyl)amino]phenyl acetate
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Overview
Description
4-[Acetyl(phenylsulfonyl)amino]phenyl acetate is an organic compound with the molecular formula C₁₆H₁₅NO₅S. It is characterized by the presence of an acetyl group, a phenylsulfonyl group, and an amino group attached to a phenyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate typically involves the reaction of 4-aminophenyl acetate with acetic anhydride and phenylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Acetylation: 4-aminophenyl acetate is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-4-aminophenyl acetate.
Sulfonylation: The N-acetyl-4-aminophenyl acetate is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[Acetyl(phenylsulfonyl)amino]phenyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Substitution: The acetyl and phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
Hydrolysis: Formation of 4-aminophenyl acetate, acetic acid, and phenylsulfonic acid.
Oxidation: Formation of sulfone derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[Acetyl(phenylsulfonyl)amino]phenyl acetate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate involves its interaction with specific molecular targets and pathways. The acetyl and phenylsulfonyl groups can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenyl acetate: Similar structure but lacks the phenylsulfonyl group.
4-Phenylsulfonylaminophenyl acetate: Similar structure but lacks the acetyl group.
N-Acetylsulfanilamide: Contains both acetyl and sulfonyl groups but in a different arrangement.
Uniqueness
4-[Acetyl(phenylsulfonyl)amino]phenyl acetate is unique due to the presence of both acetyl and phenylsulfonyl groups attached to a phenyl acetate backbone. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
[4-[acetyl(benzenesulfonyl)amino]phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-12(18)17(23(20,21)16-6-4-3-5-7-16)14-8-10-15(11-9-14)22-13(2)19/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRZECODWJLWDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC(=O)C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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